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Compound of Interest

Compound Name: Fluo-2 AM

Cat. No.: B8210042 Get Quote

Technical Support Center: Fluo-2 AM Calcium
Imaging
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing their

Fluo-2 AM imaging experiments and improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)
Q1: What is Fluo-2 AM and how does it work?

Fluo-2 AM is a high-affinity, fluorescent indicator used to measure intracellular calcium

concentrations. The "AM" ester modification makes the dye permeable to the cell membrane.

Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-2 dye

in the cytosol. Upon binding to calcium ions (Ca²⁺), the fluorescence intensity of Fluo-2

increases significantly, allowing for the visualization and quantification of changes in

intracellular calcium levels.

Q2: What are the key spectral properties of Fluo-2?

After hydrolysis of the AM ester, Fluo-2 has an excitation maximum of approximately 490 nm

and an emission maximum of around 515 nm.

Q3: What is the calcium binding affinity of Fluo-2?
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The dissociation constant (Kd) of Fluo-2 for Ca²⁺ is in the range of 230-290 nM, indicating a

high affinity for calcium. This makes it suitable for detecting small changes in resting calcium

levels and transient calcium signals.

Q4: How does Fluo-2 AM compare to Fluo-4 AM?

Fluo-2 AM and Fluo-4 AM are structurally similar and share comparable spectral properties.

However, some studies suggest that Fluo-2 AM can be brighter and exhibit superior loading in

certain cell types compared to Fluo-4 AM. In rat ventricular myocytes, Fluo-2 AM showed

intermediate brightness between Fluo-3 and Fluo-4.[1] The choice between Fluo-2 AM and

Fluo-4 AM may depend on the specific cell type and experimental conditions, and empirical

testing is recommended.

Troubleshooting Guide: Improving Signal-to-Noise
Ratio
A low signal-to-noise ratio (SNR) is a common challenge in fluorescence microscopy. The

following sections address specific issues you might encounter during your Fluo-2 AM imaging

experiments and provide actionable solutions.

Low Fluorescence Signal
A weak fluorescent signal can make it difficult to distinguish true calcium transients from

background noise.
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Potential Cause Troubleshooting Steps

Inadequate Dye Loading

Optimize Fluo-2 AM concentration (typically 1-5

µM).Optimize incubation time (usually 30-60

minutes).Ensure incubation temperature is

appropriate (room temperature or 37°C, cell-

type dependent).Use a dispersing agent like

Pluronic® F-127 (typically 0.02-0.04%) to

improve dye solubility and loading.[2]

Incomplete Hydrolysis of AM Ester
Allow for a de-esterification period (20-30

minutes) in dye-free medium after loading.[3]

Dye Extrusion

Some cell types actively pump out the dye. Use

an anion transport inhibitor like probenecid (1-

2.5 mM) in the loading and imaging buffers to

improve dye retention.[3]

Photobleaching

Reduce the intensity and duration of the

excitation light.Use a neutral density filter to

attenuate the excitation light.Acquire images at

the lowest acceptable frame rate.

Incorrect Microscope Settings

Ensure the correct filter set is in place for Fluo-2

(Excitation: ~490 nm, Emission: ~515

nm).Optimize detector gain and exposure time

to maximize signal without saturation.

High Background Fluorescence
High background fluorescence can obscure the signal from your cells, reducing the overall

signal-to-noise ratio.
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Potential Cause Troubleshooting Steps

Extracellular Dye

Thoroughly wash cells with dye-free buffer after

the loading step (2-3 washes are

recommended).[4]

Autofluorescence

Image an unstained control sample to assess

the level of cellular autofluorescence.Use a

phenol red-free imaging medium, as phenol red

is fluorescent.

Dye Compartmentalization

Loading at lower temperatures (e.g., room

temperature instead of 37°C) can sometimes

reduce sequestration of the dye in organelles.

Contaminated Optics

Clean the microscope objective and other

optical components to remove fluorescent

residues.

Quantitative Data Summary
Parameter Fluo-2 Fluo-4 Fura-2

Excitation Max (Ca²⁺-

bound)
~490 nm ~494 nm ~340 nm

Emission Max (Ca²⁺-

bound)
~515 nm ~516 nm ~505 nm

Kd for Ca²⁺ 230 - 290 nM ~345 nM ~145 nM

Indicator Type Single-wavelength Single-wavelength Ratiometric

Experimental Protocols
Detailed Protocol for Loading Adherent Cells with Fluo-2
AM
This protocol provides a general guideline for loading cultured adherent cells with Fluo-2 AM.

Optimization may be required for specific cell types.
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Materials:

Fluo-2 AM

Anhydrous DMSO

Pluronic® F-127 (e.g., 10% solution in DMSO)

HEPES-buffered Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

(phenol red-free)

Probenecid (optional)

Cultured cells on coverslips or in imaging plates

Procedure:

Prepare Stock Solutions:

Fluo-2 AM Stock (1 mM): Dissolve Fluo-2 AM in anhydrous DMSO to a final concentration

of 1 mM. Vortex briefly to ensure it is fully dissolved. Store in small aliquots at -20°C,

protected from light and moisture.

Pluronic® F-127 (10%): Dissolve Pluronic® F-127 in DMSO.

Probenecid (100 mM): Prepare a stock solution in a suitable buffer.

Prepare Loading Buffer:

For each experiment, prepare fresh loading buffer. A typical loading buffer consists of

HBSS containing 1-5 µM Fluo-2 AM, 0.02-0.04% Pluronic® F-127, and optionally 1-2.5

mM probenecid.

To prepare, first dilute the Pluronic® F-127 into the HBSS. Then, add the Fluo-2 AM stock

solution and vortex immediately to ensure even dispersion. If using, add probenecid.

Cell Loading:
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Aspirate the culture medium from the cells.

Wash the cells once with warm, dye-free HBSS.

Add the Fluo-2 AM loading solution to the cells.

Incubate for 30-60 minutes at room temperature or 37°C. The optimal time and

temperature should be determined empirically for your specific cell type. Protect from light

during incubation.

Washing and De-esterification:

Aspirate the loading solution.

Wash the cells 2-3 times with warm, dye-free HBSS to remove any extracellular dye. If

using probenecid, it is recommended to include it in the wash and final imaging buffer.

Add fresh, warm HBSS to the cells and incubate for an additional 20-30 minutes at room

temperature to allow for complete de-esterification of the Fluo-2 AM.

Imaging:

The cells are now ready for fluorescence imaging.

Use an appropriate filter set for Fluo-2 (Excitation ~490 nm, Emission ~515 nm).

Minimize excitation light exposure to reduce photobleaching and phototoxicity.

Visualizations
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Caption: Fluo-2 AM loading and activation pathway.
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Troubleshooting Low Signal-to-Noise Ratio

Low SNR in
Fluo-2 AM Imaging

Is the signal intensity low?

Is the background high?

No

Optimize Dye Loading:
- Concentration (1-5 µM)

- Incubation Time (30-60 min)
- Temperature (RT or 37°C)

- Use Pluronic F-127

Yes

Reduce Background:
- Thoroughly wash cells

- Use phenol red-free medium
- Check for autofluorescence

Yes

Check Microscope:
- Correct filter set

- Clean optics
- Minimize photobleaching

No

Ensure complete hydrolysis:
- Allow 20-30 min de-esterification

Prevent dye extrusion:
- Use probenecid (1-2.5 mM)

Improved SNR

Click to download full resolution via product page

Caption: Workflow for troubleshooting low SNR.
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Fluo-2 AM Experimental Workflow

Prepare 1 mM Fluo-2 AM
stock in DMSO

Prepare loading buffer
(1-5 µM Fluo-2 AM, Pluronic F-127,

optional probenecid in HBSS)

Wash cells with
dye-free HBSS

Incubate cells with
loading buffer (30-60 min)

Wash cells 2-3 times
with dye-free HBSS

De-esterify in fresh HBSS
(20-30 min)

Image cells using
appropriate filters

(Ex: ~490nm, Em: ~515nm)

Analyze fluorescence
intensity changes

Click to download full resolution via product page

Caption: A typical Fluo-2 AM experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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